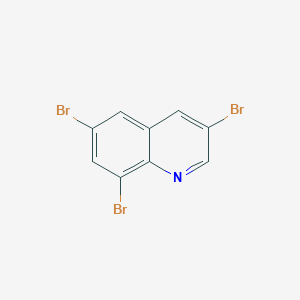
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide
概要
説明
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxyphenyl group and a dioxopyrrolidinyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.
Substitution reactions: The benzene ring can be functionalized with the ethoxyphenyl group through electrophilic aromatic substitution.
Introduction of the dioxopyrrolidinyl moiety: This step may involve the reaction of a pyrrolidine derivative with an oxidizing agent to form the dioxopyrrolidinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The dioxopyrrolidinyl moiety can undergo further oxidation to form more complex structures.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation products: Further oxidized derivatives of the dioxopyrrolidinyl group.
Reduction products: Amines derived from the sulfonamide group.
Substitution products: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Potential use in treating bacterial infections or other diseases.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other sulfonamides. The presence of the dioxopyrrolidinyl and ethoxyphenyl groups may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-15-7-3-13(4-8-15)19-26(23,24)16-9-5-14(6-10-16)20-17(21)11-12-18(20)22/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUWLCOJWZFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-bromobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3300623.png)
![2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3300630.png)

![4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3300651.png)
![4-(4-methylbenzenesulfonyl)-8-(2-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3300658.png)
![7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B3300659.png)




![8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3300684.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B3300692.png)


